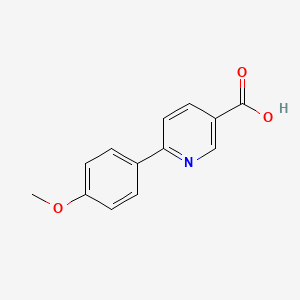

6-(4-Methoxyphenyl)nicotinic acid

Description

Significance of Pyridine-3-Carboxylic Acid Core Structures in Drug Discovery

The pyridine-3-carboxylic acid core, the fundamental structure of nicotinic acid, is a recurring motif in a multitude of approved drugs. mdpi.com This prevalence stems from the unique physicochemical properties of the pyridine (B92270) ring—an aromatic, electron-deficient heterocycle. This feature allows for a range of interactions with biological targets, including hydrogen bonding and π-π stacking, which can enhance binding affinity and selectivity. mdpi.com The carboxylic acid group at the 3-position provides a crucial handle for forming ionic interactions or covalent bonds with protein residues, further anchoring the molecule within a target's active site. The versatility of the pyridine ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. mdpi.com

Contextualization of 6-(4-Methoxyphenyl)nicotinic Acid within Nicotinate and Pyridinecarboxylic Acid Chemistry

This compound belongs to the broad class of 6-aryl-nicotinic acids, a group of compounds that has garnered significant interest in medicinal chemistry. The general structure involves the attachment of an aryl group at the 6-position of the nicotinic acid scaffold. This particular substitution pattern has been explored for various therapeutic applications, leveraging the established biological activities of the nicotinic acid core while introducing new pharmacological properties through the appended aryl ring. The 4-methoxyphenyl (B3050149) group, in this case, introduces a specific set of steric and electronic features that can influence the molecule's interaction with biological systems. Research into 6-aryl-nicotinic acids often involves the synthesis of libraries of compounds with different aryl substituents to explore structure-activity relationships (SAR) and identify derivatives with optimized therapeutic potential. nih.govresearchgate.net

Research Findings on 6-Aryl-Nicotinic Acid Derivatives

Recent research has focused on the synthesis and biological evaluation of novel nicotinic acid derivatives, including those with a 6-aryl substitution pattern, as potential therapeutic agents. One area of significant interest is their anti-inflammatory activity.

A study focused on the development of new anti-inflammatory agents synthesized a series of 6-substituted nicotinic acid derivatives. nih.gov The general synthetic approach often involves a key cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the C-C bond between the pyridine ring and the aryl moiety. nih.gov This reaction typically involves the coupling of a halogenated pyridine derivative with an appropriate boronic acid in the presence of a palladium catalyst. nih.gov

While specific data for this compound was not the central focus of the available primary literature, a closely related derivative, where the carboxylic acid is converted to an amide and further modifications are made, was investigated for its anti-inflammatory properties. For the purpose of illustrating the potential of this class of compounds, the findings for a representative derivative from a recent study are presented.

Biological Activity of a Representative 6-Aryl-Nicotinic Acid Derivative

In a study evaluating a series of novel nicotinic acid derivatives for their anti-inflammatory effects, compounds were screened for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Excessive NO production is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

One of the highly active compounds in the series, a derivative of 6-(substituted aryl)nicotinic acid, demonstrated significant inhibitory activity against NO production. nih.gov The table below summarizes the in vitro anti-inflammatory activity of this representative compound compared to a standard non-steroidal anti-inflammatory drug (NSAID).

| Compound | Nitric Oxide (NO) Inhibition (%) | Cell Viability (%) |

|---|---|---|

| Representative 6-Aryl-Nicotinic Acid Derivative | Significant Inhibition | Maintained |

| Ibuprofen (Standard) | Significant Inhibition | Maintained |

The results indicated that the representative 6-aryl-nicotinic acid derivative exhibited potent anti-inflammatory activity, comparable to that of ibuprofen, without showing significant cytotoxicity. nih.gov This suggests that the 6-aryl-nicotinic acid scaffold is a promising template for the development of novel anti-inflammatory agents.

Further investigations into the mechanism of action revealed that the anti-inflammatory effects of these compounds are likely mediated through the modulation of key inflammatory pathways.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 223127-23-9 |

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Structure

3D Structure

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFUPRQBIIZYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595251 | |

| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-23-9 | |

| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 4 Methoxyphenyl Nicotinic Acid and Its Structural Analogues

Direct Synthesis Approaches to the 6-(4-Methoxyphenyl)nicotinic Acid Scaffold

The construction of the 6-aryl-nicotinic acid framework can be achieved through several synthetic strategies, including multicomponent reactions that build the heterocyclic ring in a single step, or through cross-coupling reactions on a pre-existing pyridine (B92270) core.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. nih.gov The synthesis of polysubstituted pyridines, the core structure of nicotinic acid, is well-suited to MCR strategies. whiterose.ac.ukacs.orgrsc.orgbenthamdirect.com These reactions often involve the condensation of aldehydes, ketones or their equivalents, active methylene (B1212753) compounds, and an ammonia (B1221849) source to construct the pyridine ring.

One notable approach involves a one-pot, three-component heterocyclocondensation of enaminones with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid to yield ethyl 2-methyl-6-arylnicotinates. mdpi.com While this specific example leads to a 2-methyl substituted analogue, the principle can be adapted for the synthesis of various 6-aryl nicotinic acid derivatives. Another strategy employs the reaction of aromatic aldehydes, malononitrile, a ketone, and ammonium acetate, often facilitated by a catalyst, to produce highly substituted pyridines. rsc.org For instance, a multicomponent reaction of an aryl-substituted nitroacetophenone, acetylacetone, and ammonium acetate can yield 3-acetyl-5-nitro-6-arylpyridines. researchgate.net These methods provide rapid access to diverse pyridine scaffolds that are precursors to or analogues of this compound.

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

| Enaminone | Ethyl acetoacetate | Ammonium acetate | - | Acetic acid, reflux | Ethyl 6-arylnicotinates | mdpi.com |

| Aromatic aldehyde | Malononitrile | Cyclohexanone | Ammonium acetate | Fe3O4@g-C3N4–SO3H, sonication | Polysubstituted pyridines | rsc.org |

| Aryl-substituted nitroacetophenone | Acetylacetone | Ammonium acetate | Urotropine | Acetic acid, 60 °C | 3-Acetyl-5-nitro-6-aryl-1,4-dihydropyridines | researchgate.net |

| Aromatic aldehyde | Malononitrile | Thiazolidine-2,4-dione | Ammonium acetate | ZrO2, aqueous media, 70 °C | Functionalized pyridines | rsc.org |

A common and versatile method for synthesizing 6-aryl nicotinic acids involves the modification of a pre-formed nicotinic acid derivative. This typically begins with the synthesis of a halogenated pyridine, such as 6-chloronicotinic acid. 6-Chloronicotinic acid can be prepared by oxidizing 2-chloro-5-methylpyridine (B98176) with oxygen in the presence of a cobalt acetate catalyst. google.com

Once the 6-chloro derivative is obtained, the aryl group (in this case, 4-methoxyphenyl) is introduced via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. libretexts.org This reaction couples the 6-chloronicotinic acid with an appropriate organoboron reagent, such as 4-methoxyphenylboronic acid. arkat-usa.orgsigmaaldrich.com The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system. lookchem.comescholarship.org This method is highly effective for creating a carbon-carbon bond at the 6-position of the pyridine ring and is compatible with a wide range of functional groups. nih.gov

Reaction Scheme for Suzuki-Miyaura Coupling:

(This is a representative scheme. Specific catalysts, bases, and solvents can vary)

(This is a representative scheme. Specific catalysts, bases, and solvents can vary)

Derivatization Strategies of the Nicotinic Acid Moiety

The carboxylic acid group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide array of derivatives, including hydrazides and various heterocyclic compounds derived from them.

Nicotinic acid hydrazides are valuable synthetic intermediates and are often prepared from their corresponding nicotinic acid esters. mdpi.com The synthesis typically involves a two-step process. First, the this compound is converted to its methyl or ethyl ester. This can be achieved through standard esterification methods, such as reacting the acid with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like sulfuric acid.

The resulting ester, for example, methyl 6-(4-methoxyphenyl)nicotinate, is then subjected to hydrazinolysis. mdpi.com This is accomplished by refluxing the ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). um.edu.mygoogle.com The reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH₂), yielding the desired this compound hydrazide in good yields, often ranging from 79% to 90%. mdpi.com

Table 2: Synthesis of Nicotinic Acid Hydrazides

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Ethyl 2-methyl-6-arylnicotinates | Hydrazine hydrate | Reflux | 2-Methyl-6-arylnicotinic acid hydrazides | 79-90% | mdpi.com |

| Nicotinoyl chloride | Hydrazine hydrate | 0°C to room temp. | Nicotinic acid hydrazide | - | um.edu.my |

| Ethyl p-hydroxybenzoate | Hydrazine hydrate | Ethanol, reflux | 4-Hydroxybenzoic acid hydrazide | 65% | chemmethod.com |

The nicotinic acid hydrazide serves as a versatile building block for more complex molecules. The free amino group of the hydrazide moiety readily condenses with aldehydes and ketones to form acylhydrazones (also known as Schiff bases). um.edu.myresearchgate.net

Acylhydrazones derived from nicotinic acid hydrazide can be cyclized to form various five-membered heterocyclic rings, including 1,3,4-oxadiazoles and their derivatives. nih.govrsc.org One common method to achieve this is through cyclization under acylating conditions, for example, by refluxing the acylhydrazone with acetic anhydride. chemmethod.comresearchgate.net This reaction leads to the formation of N-acetyl-1,3,4-oxadiazoline derivatives. The process involves the intramolecular cyclization of the acylhydrazone with the concomitant acetylation of the ring nitrogen atom. researchgate.net This transformation provides a pathway to a class of heterocyclic compounds that are of significant interest in various fields of chemical research. nih.govorganic-chemistry.org

Formation of Acylhydrazones and Their Cyclization Products

1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 1,3,4-thiadiazole derivatives from this compound can be achieved through the cyclization of an intermediate acylthiosemicarbazide. A general and efficient method involves the reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent, such as a strong acid or polyphosphate ester (PPE), which facilitates the cyclodehydration. encyclopedia.pub

The reaction typically proceeds by first activating the carboxylic acid, for instance with phosphorus oxychloride or by forming an acid chloride, which then reacts with thiosemicarbazide to form the N-acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization with elimination of water yields the desired 2-amino-5-substituted-1,3,4-thiadiazole. chemmethod.comresearchgate.net

A representative synthetic route is outlined below:

Reaction Scheme for 1,3,4-Thiadiazole Derivative Synthesis

| Reactant | Reagent | Conditions | Product |

| This compound | Thiosemicarbazide, POCl3 or H2SO4 | Reflux | 2-Amino-5-(6-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-thiadiazole |

This method is advantageous due to the availability of starting materials and the generally good yields obtained. encyclopedia.pub

1,3,4-Triazole Derivatives

The synthesis of triazole derivatives from nicotinic acid often leads to the 1,2,4-triazole (B32235) isomer. The common precursor for both 1,3,4-thiadiazoles and 1,2,4-triazoles is the acylthiosemicarbazide intermediate. The reaction conditions determine the final heterocyclic ring system. While acidic conditions favor the formation of 1,3,4-thiadiazoles, basic conditions typically lead to the cyclization to 1,2,4-triazole-3-thiones. nih.gov

Starting from this compound, the corresponding acid hydrazide can be prepared, which is then reacted with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. This intermediate undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the 4,5-disubstituted-1,2,4-triazole-3-thiol. nih.govresearchgate.net

General Synthetic Scheme for 1,2,4-Triazole-3-thiol Derivatives

| Starting Material | Reagents | Conditions | Intermediate/Product |

| This compound | 1. SOCl2, 2. Hydrazine hydrate | Reflux | 6-(4-Methoxyphenyl)nicotinohydrazide |

| 6-(4-Methoxyphenyl)nicotinohydrazide | Isothiocyanate (R'-NCS) | Ethanol, reflux | 1-(6-(4-Methoxyphenyl)nicotinoyl)-4-R'-thiosemicarbazide |

| 1-(6-(4-Methoxyphenyl)nicotinoyl)-4-R'-thiosemicarbazide | NaOH or KOH (aq) | Reflux | 4-R'-5-(6-(4-methoxyphenyl)pyridin-3-yl)-4H-1,2,4-triazole-3-thiol |

While the direct synthesis of 1,3,4-triazole derivatives from nicotinic acids is less commonly reported in the literature, the synthesis of 1,2,4-triazoles provides a structurally related and biologically relevant class of compounds.

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives of nicotinic acid can be synthesized through a multi-step process. A general method involves the initial conversion of the substituted nicotinic acid to its corresponding hydrazide. This hydrazide is then condensed with an aromatic aldehyde to form a Schiff base (hydrazone). The final step is the cyclization of the Schiff base with thioglycolic acid to yield the thiazolidinone ring. researchgate.net

The synthesis starting from a substituted nicotinic acid, such as 2-chloro-nicotinic acid, has been well-documented. researchgate.net This can be adapted for this compound.

Synthetic Pathway to Thiazolidinone Derivatives

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound | SOCl₂, then Hydrazine hydrate | 6-(4-Methoxyphenyl)nicotinohydrazide |

| 2 | 6-(4-Methoxyphenyl)nicotinohydrazide, Aromatic aldehyde | Glacial acetic acid, DMF, reflux | N'-Arylmethylene-6-(4-methoxyphenyl)nicotinohydrazide (Schiff base) |

| 3 | Schiff base from Step 2 | Thioglycolic acid, Anhydrous ZnCl₂, 1,4-dioxane, reflux | 2-(Aryl)-3-(6-(4-methoxyphenyl)nicotinamido)-4-thiazolidinone |

This synthetic route allows for the introduction of a wide variety of substituents on the thiazolidinone ring through the use of different aromatic aldehydes in the Schiff base formation step.

Esterification and Amidation Reactions for Nicotinate and Nicotinamide (B372718) Analogues

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important classes of derivatives with potential biological activities.

Esterification: Esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, the methyl ester can be synthesized by refluxing the acid in methanol with a catalytic amount of sulfuric acid. nih.gov The existence of commercial listings for 6-(4-methoxyphenoxy)nicotinic acid methyl ester further supports the feasibility of this transformation.

Amidation: The formation of nicotinamide analogues can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, by treating it with thionyl chloride (SOCl₂). The resulting acid chloride can then be reacted with ammonia or a primary or secondary amine to yield the corresponding amide. nih.gov

| Reaction | Reactant | Reagents | Product |

| Esterification | This compound | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Methyl 6-(4-methoxyphenyl)nicotinate |

| Amidation | This compound | 1. SOCl₂ 2. Amine (R-NH₂) | N-Substituted-6-(4-methoxyphenyl)nicotinamide |

These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Advanced Synthetic Techniques for Incorporating Aryl Substituents

The introduction of the 4-methoxyphenyl (B3050149) group onto the pyridine ring is a critical step in the synthesis of the parent compound. Advanced cross-coupling reactions are employed for this purpose.

Pyridine C3-Arylation Methodologies

The synthesis of 3-arylpyridines, such as this compound, can be efficiently achieved through palladium-catalyzed C-H arylation. These methods allow for the direct coupling of a pyridine derivative with an aryl halide or triflate, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized pyridines.

A notable method involves the palladium-catalyzed C3-selective arylation of pyridines with aryl triflates. This reaction often employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a ligand like 1,10-phenanthroline. chemmethod.com The reaction proceeds with high regioselectivity at the C3 position of the pyridine ring.

Key Features of Pd-Catalyzed C3-Arylation

| Catalyst System | Arylating Agent | Key Features |

| Pd(OAc)₂ / 1,10-phenanthroline | Aryl triflates or tosylates | High C3-selectivity, applicable to a variety of pyridines and arylating agents. |

| Pd(OAc)₂ / PPh₃ | Intramolecular reaction with N-aryl amide | Efficient for the synthesis of fused heterocyclic systems. |

These methodologies are powerful tools for the construction of the core structure of this compound and its analogues.

Stereoselective Synthesis of Chiral Derivatives

The development of chiral derivatives of this compound can lead to compounds with improved biological activity and selectivity. Stereoselective synthesis aims to control the formation of a specific stereoisomer.

Several strategies can be employed for the stereoselective synthesis of chiral derivatives:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nicotinic acid molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. N-tert-butanesulfinyl imines, for example, are effective chiral intermediates for the stereocontrolled synthesis of chiral amines and related compounds.

Asymmetric Catalysis: A chiral catalyst can be used to induce enantioselectivity in a reaction. For instance, nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters has been shown to produce chiral α-monosubstituted α-amino acid derivatives with high enantiomeric excess. This approach could potentially be adapted for the reduction of a suitable precursor to a chiral derivative of this compound.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. Nitrilases and amidases have been used for the synthesis and resolution of nicotinic acid and its derivatives.

Approaches to Stereoselective Synthesis

| Method | Description | Potential Application |

| Chiral Auxiliaries | A temporary chiral group directs a stereoselective transformation. | Synthesis of chiral amides or other derivatives at the carboxylic acid position. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from a prochiral substrate. | Asymmetric reduction or alkylation of a suitable precursor. |

| Enzymatic Methods | Enzymes selectively catalyze a reaction on one enantiomer. | Resolution of a racemic mixture of a chiral derivative. |

These advanced synthetic techniques provide pathways to explore the stereochemical aspects of the biological activity of this compound derivatives.

Exploration of Biological Activities and Pharmacological Profiles

Antimicrobial Efficacy Investigations

The antimicrobial potential of derivatives of 6-(4-Methoxyphenyl)nicotinic acid has been evaluated against a range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity Assessments

Derivatives of nicotinic acid, the parent structure of this compound, have demonstrated varied levels of antibacterial activity. tmkarpinski.com While nicotinic acid itself does not have a proven direct antibacterial effect, it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus by increasing the number of neutrophils. nih.gov

In one study, newly synthesized nicotinamide (B372718) derivatives were tested for their antibacterial properties. One particular derivative, referred to as ND4, was identified as a promising inhibitor candidate against Enterococcus faecalis. researchgate.net Another study synthesized a series of novel N-acylhydrazones of nicotinic acid hydrazides and evaluated their in vitro antibacterial activity against two Gram-negative bacteria (Pseudomonas aeruginosa and Klebsiella pneumoniae) and two Gram-positive bacteria (Streptococcus pneumoniae and Staphylococcus aureus). nih.gov Using the disk diffusion method to measure the zone of inhibition, it was found that compounds 3a and 3e were effective against P. aeruginosa. nih.gov

Furthermore, a study on nicotinoyl-glycyl-glycine-hydrazide derivatives showed that one compound (compound 4) exhibited a strong inhibitory effect against Bacillus subtilis and E. coli. nih.gov Other derivatives in the same study showed moderate to weak inhibition against these bacteria. nih.gov The broad-spectrum antimicrobial action of these nicotine (B1678760) derivatives suggests their potential application in developing new disinfection or decontamination strategies against clinically significant pathogens. tmkarpinski.com

| Derivative Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Nicotinamide Derivative (ND4) | Enterococcus faecalis | Inhibitor candidate | researchgate.net |

| N-acylhydrazone of nicotinic acid hydrazide (3a) | Pseudomonas aeruginosa | Effective (MIC: 0.220 µg) | nih.gov |

| N-acylhydrazone of nicotinic acid hydrazide (3e) | Pseudomonas aeruginosa | Effective (MIC: 0.195 µg) | nih.gov |

| Nicotinoyl-glycyl-glycine-hydrazide (Compound 4) | Bacillus subtilis | Strong inhibitory effect (29 mm inhibition zone) | nih.gov |

| Nicotinoyl-glycyl-glycine-hydrazide (Compound 4) | E. coli | Strong inhibitory effect (30 mm inhibition zone) | nih.gov |

Antifungal Activity Evaluations

Investigations into the antifungal properties of nicotinic acid derivatives have shown promising results against various fungal pathogens. For instance, nicotinamide, a form of vitamin B3, has demonstrated significant antifungal activity against Candida albicans, including strains that are resistant to fluconazole. nih.gov It has also been shown to effectively suppress the formation of biofilms, which are often associated with persistent fungal infections. nih.gov

One study revealed that nicotinamide can enhance the antifungal activity of Amphotericin B, a commonly used antifungal medication, against Candida albicans and other Candida species, as well as Cryptococcus neoformans. nih.gov This synergistic interaction was observed across all tested clinical isolates of C. albicans. nih.gov Another study synthesized a series of nicotinamide derivatives and found that one compound, 16g, was the most active against C. albicans and also showed potent activity against fluconazole-resistant strains. nih.gov

Furthermore, research on nicotinoyl-glycyl-glycine-hydrazide derivatives indicated that one compound (compound 4) had a strong inhibitory effect on C. albicans, while other derivatives showed moderate to weak activity. nih.gov Some synthesized nicotinonitrile products have also been evaluated for their antifungal activity against Aspergillus niger. researchgate.net It is important to note that while niacin can be synthesized by most fungi, some, like Candida glabrata, are natural niacin auxotrophs, meaning they cannot produce their own and must acquire it from their environment. mdpi.com

| Derivative Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Nicotinamide | Candida albicans (including fluconazole-resistant strains) | Significant antifungal activity, biofilm suppression | nih.gov |

| Nicotinamide (in combination with Amphotericin B) | Candida albicans, other Candida spp., Cryptococcus neoformans | Synergistic antifungal activity | nih.gov |

| Nicotinamide Derivative (16g) | Candida albicans (including fluconazole-resistant strains) | Potent activity | nih.gov |

| Nicotinoyl-glycyl-glycine-hydrazide (Compound 4) | Candida albicans | Strong inhibitory effect (28 mm inhibition zone) | nih.gov |

| Nicotinonitrile Derivatives | Aspergillus niger | Evaluated for antifungal activity | researchgate.net |

Antitubercular Activity Studies

The potential of nicotinic acid and its derivatives as antitubercular agents has been an area of active research. Nicotinamide has been reported to have activity against Mycobacterium tuberculosis. nih.gov While both nicotinamide and nicotinic acid show modest activity against M. tuberculosis in broth cultures, only nicotinamide inhibits the replication of the bacteria within macrophages. nih.gov

Interestingly, the antitubercular drug pyrazinamide (B1679903) is a precursor to a weak acid, pyrazinoic acid. nih.gov The activity of weak acids against M. tuberculosis can be enhanced by inhibitors of energy metabolism. nih.gov However, unlike pyrazinamide, these weak acids are not active against M. tuberculosis under anaerobic conditions. nih.gov Some derivatives of 1,3,4-oxadiazole (B1194373), which can be synthesized from nicotinic acid hydrazide, have documented antimycobacterial action. nih.gov Furthermore, the antimycobacterial activity of certain nicotinic acid derivatives has been supported by molecular docking studies. researchgate.net

Anticancer and Antiproliferative Activity Research

The anticancer potential of compounds related to this compound has been explored, with a focus on their cytotoxic effects on specific cancer cell lines and the underlying mechanisms of their action.

Cytotoxicity against Specific Cancer Cell Lines (e.g., MDA-MB-231, MCF-7 breast cancer)

Derivatives of nicotinic acid have been investigated for their cytotoxic effects on various cancer cell lines. For instance, a study involving prolonged low-dose administration of a compound referred to as NIG (which may be related to nicotinic acid derivatives) showed effects on H460 lung cancer and MCF-7 breast cancer cells. nih.gov In this study, MDA-MB-231 breast cancer cells did not form visible colonies after 10 days of treatment with NIG, suggesting a potent inhibitory effect. nih.gov Regrowth experiments confirmed the existence of a "supersensitive window of time" where these cells were particularly vulnerable to the treatment. nih.gov

The MCF-7 breast cancer cell line is a commonly used model in cancer research. nih.govbiomedpharmajournal.org Studies have shown that the highly invasive triple-negative MDA-MB-231 cell line exhibits different lipid profiles compared to the less invasive MCF-7 cell line. nih.gov The growth of MCF-7 cells can be inhibited by various compounds, and the cytotoxicity of these compounds is often evaluated using assays like the MTT assay. nih.govmdpi.com

Mechanisms of Antiproliferative Action

The antiproliferative action of nicotinic acid derivatives may involve various mechanisms. One potential mechanism is the inhibition of specific enzymes that are crucial for cancer cell growth and survival. Nicotinic acid and nicotinamide have been shown to inhibit human cytochrome P450 enzymes, with nicotinic acid inhibiting CYP2D6 and nicotinamide inhibiting CYP3A4 and CYP2E1. nih.gov This inhibition occurs through the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

Molecular docking studies are often employed to understand the binding modes of these compounds with their target proteins. nih.gov Such studies have been used to investigate the interaction of nicotinoylglycine derivatives with enzymes like penicillin-binding protein 3 and sterol 14-alpha demethylase, providing insights into their antibacterial and antifungal mechanisms which could share similarities with antiproliferative pathways. nih.gov In the context of cancer, nicotinamide has been shown to be useful in preventing skin cancer in clinical trials. nih.gov

Anti-inflammatory Properties and Related Biological Responses

Nicotinic acid and its derivatives have demonstrated notable anti-inflammatory effects. In human monocytes, nicotinic acid has been shown to reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6, and monocyte chemoattractant protein-1 when stimulated by Toll-like receptor (TLR) agonists. nih.govresearchgate.net This anti-inflammatory action is mediated through the GPR109A receptor. nih.govresearchgate.netnih.gov Specifically, nicotinic acid can inhibit the NF-κB signaling pathway, a key regulator of inflammation, by reducing the phosphorylation of IKKβ and IκB-α, and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov

Furthermore, nicotinic acid has been observed to potently inhibit the adhesion of monocytes to activated human umbilical vein endothelial cells (HUVECs) and vascular cell adhesion molecule-1 (VCAM-1). nih.govnih.gov It also significantly reduces monocyte chemotaxis. nih.govnih.gov Research suggests that these anti-inflammatory effects are independent of prostaglandin (B15479496) pathways. nih.govresearchgate.net In the context of neuro-inflammation, such as that seen in Parkinson's disease models, niacin has been shown to reduce the up-regulation of GPR109A and pro-inflammatory cytokines by inhibiting the nuclear translocation of phospho-NF-κB. mdpi.com Studies using murine models of atherosclerosis have also indicated that niacin can decrease the production of pro-inflammatory cytokines in macrophages. opencardiovascularmedicinejournal.com

Antioxidant Capacity and Reactive Oxygen Species Modulation

Nicotinic acid and its derivatives are recognized for their antioxidant properties. researchgate.net As an endogenous metabolite, nicotinic acid acts as an effective antioxidant, preventing oxidative damage. researchgate.net It can inhibit the production of reactive oxygen species (ROS) in endothelial cells, which in turn reduces LDL oxidation and the production of inflammatory cytokines. nih.gov

In studies involving hepatocytes, nicotinic acid has been shown to protect against cytotoxicity induced by hydrogen peroxide (H₂O₂), a common ROS. nih.gov This protective effect is dose-dependent. nih.gov Furthermore, nicotinic acid can increase the activities of enzymes involved in the metabolism of H₂O₂, contributing to its antioxidant effects. nih.gov The antioxidant capabilities of nicotinic acid derivatives are also evident in their ability to scavenge various radicals, including DPPH•, ABTS•+, and superoxide (B77818) anion (O₂•⁻). researchgate.net

Neuromodulatory and Receptor Binding Studies

The nicotinic acid framework is a key feature in molecules with significant neuromodulatory and receptor binding activities.

GABA Receptor Antagonism (e.g., GABAA receptor)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are major targets for therapeutic intervention. nih.gov GABA receptor antagonists block the action of GABA, leading to increased neuronal excitability. wikipedia.orgdrugbank.com The GABAA receptor, an ionotropic receptor that gates chloride channels, is a key site of action for many of these antagonists. nih.govnih.gov Bicuculline is a classic example of a competitive GABAA receptor antagonist. nih.govnih.gov Other compounds, such as picrotoxin, act as non-competitive antagonists by binding to the ionophore of the GABAA receptor. nih.govnih.gov The development of selective GABA receptor antagonists remains an important area of research for their potential in various clinical conditions. nih.gov

Adenosine (B11128) Receptor Antagonism (e.g., A2A adenosine receptor)

The adenosine A2A receptor is another important target in the central nervous system. In a mouse model of Parkinson's disease, treatment with an A2A receptor antagonist, ZM241385, in combination with niacin and curcumin, showed significant therapeutic effects. nih.gov This combination therapy enhanced animal behavior and restored various biochemical parameters, including levels of dopamine (B1211576), norepinephrine, and serotonin. nih.gov The study concluded that the combination treatment was the most potent, followed by the A2A receptor antagonist alone. nih.gov

Excitatory Amino Acid Transporter Inhibition (e.g., EAAT1)

Excitatory amino acid transporters (EAATs) are crucial for maintaining low extracellular glutamate (B1630785) concentrations in the brain. nih.gov Dysregulation of these transporters is linked to several neurological disorders. nih.gov The human excitatory amino acid transporter 1 (EAAT1) is a specific subtype that has been a target for inhibitor development. nih.govnih.gov A series of non-competitive, EAAT1-selective allosteric inhibitors have been identified, with UCPH-101 being a well-studied example. nih.gov Structural studies have revealed that these inhibitors bind to a site on the transporter, locking it in an outward-facing conformation and thereby preventing substrate translocation. nih.govnih.gov

Enzyme Inhibition and Modulatory Effects

Nicotinic acid and its derivatives have been shown to inhibit the activity of certain enzymes. In vitro studies have demonstrated that at therapeutic concentrations, both nicotinic acid and nicotinamide can inhibit CYP2D6, a member of the cytochrome P450 family of enzymes. nih.govresearchgate.net Nicotinamide has also been found to inhibit CYP3A4 and CYP2E1. nih.govresearchgate.net The mechanism of inhibition is believed to involve the coordination of the pyridine nitrogen atom to the heme iron of the enzyme. nih.govresearchgate.net

Derivatives of nicotinic acid have also been investigated for their inhibitory effects on other enzymes. For instance, usnic acid has shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Additionally, certain pyrazine (B50134) derivatives containing a carboxyphenyl group, which can be considered a nicotinic acid isostere, have been identified as potent inhibitors of Casein Kinase 2 (CSNK2), an enzyme implicated in various diseases, including cancer. nih.gov

| Compound/Agent | Target Enzyme/Receptor | Effect |

| Nicotinic Acid | GPR109A | Activation, leading to anti-inflammatory effects nih.govresearchgate.netnih.gov |

| Nicotinic Acid | NF-κB pathway | Inhibition of pro-inflammatory signaling nih.govnih.govmdpi.com |

| Nicotinic Acid | CYP2D6 | Inhibition nih.govresearchgate.net |

| Nicotinamide | CYP2D6, CYP3A4, CYP2E1 | Inhibition nih.govresearchgate.net |

| ZM241385 | Adenosine A2A Receptor | Antagonism nih.gov |

| UCPH-101 | EAAT1 | Allosteric Inhibition nih.gov |

| Usnic Acid | Acetylcholinesterase (AChE) | Inhibition researchgate.net |

| Usnic Acid | Butyrylcholinesterase (BChE) | Inhibition researchgate.net |

| Pyrazine derivatives | Casein Kinase 2 (CSNK2) | Inhibition nih.gov |

Cholinesterase Enzyme Activity Modulation

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze choline-based esters. The inhibition of these enzymes is a key mechanism in the treatment of certain neurological conditions. The potential for a compound to act as a cholinesterase inhibitor is often related to its molecular structure, including the presence of features like hydroxyl and methoxyl groups, and a cationic center.

As of the latest available data, there is no specific research published that investigates the direct modulatory effect of this compound on cholinesterase enzyme activity.

Glucosamine-6-Phosphate Synthase Interaction

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway, responsible for the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. This enzyme is a recognized target for the development of antimicrobial and antidiabetic agents. Inhibitors of GlcN-6-P synthase can be categorized based on their mechanism of action, with some acting as glutamine analogs and others mimicking the transition state of the sugar-isomerizing reaction.

Currently, there are no available scientific studies that specifically document the interaction between this compound and glucosamine-6-phosphate synthase.

SIRT1 Inhibitory Potential

SIRT1, a member of the sirtuin family of proteins, is an NAD+-dependent deacetylase that plays a critical role in a variety of cellular processes, including gene transcription, metabolism, and cell survival. Nicotinamide (NAM), a byproduct of the sirtuin-catalyzed reaction, is a known noncompetitive inhibitor of SIRT1. The inhibitory concentration (IC50) of NAM for SIRT1 is reported to be in the range of 50–180 μM.

There is no direct research available that has evaluated the SIRT1 inhibitory potential of this compound.

Dopamine β-Hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is an enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in the biosynthesis of catecholamines. Inhibition of DBH represents a therapeutic strategy for modulating sympathetic nervous system activity. Various compounds, including natural products and synthetic molecules, have been identified as inhibitors of this enzyme.

Specific studies on the inhibitory effect of this compound on dopamine β-hydroxylase have not been reported in the current scientific literature.

Immunological Impact and Cell Signaling Regulation

The influence of chemical compounds on the immune system and cellular signaling pathways is a significant area of pharmacological research. The following sections address the potential role of this compound in specific immunological and signaling processes.

Nicotinic Acid Adenine (B156593) Nucleotide-Mediated Calcium Signaling

Nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) is a potent calcium-mobilizing second messenger derived from NADP+. It plays a crucial role in intracellular calcium signaling in a wide variety of cell types, regulating processes such as fertilization, proliferation, and apoptosis.

At present, there is no published research that investigates the involvement of this compound in nicotinic acid adenine nucleotide-mediated calcium signaling pathways.

T-cell Differentiation and Plasticity

The differentiation of CD4+ T helper (Th) cells into specialized subsets, such as Th1, Th2, and Th17 cells, is a cornerstone of adaptive immunity. This process is governed by a complex interplay of cytokines, transcription factors, and epigenetic modifications, which collectively determine the functional phenotype of the T cell. The ability of T cells to adapt their phenotype in response to environmental cues is known as plasticity.

There is currently no scientific literature available that examines the impact of this compound on T-cell differentiation and plasticity.

Research on Corrosion Inhibition Properties of this compound Inconclusive

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the corrosion inhibition properties of the chemical compound this compound were identified.

While research exists on the corrosion inhibition potential of related compounds, such as other nicotinic acid derivatives and molecules containing methoxyphenyl groups, data directly pertaining to this compound is not presently available in published scientific literature.

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy. The mechanism of action often involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. The molecular structure of an organic compound, including the presence of heteroatoms (like nitrogen and oxygen in the case of nicotinic acid derivatives), aromatic rings, and functional groups, plays a crucial role in its effectiveness as a corrosion inhibitor.

For instance, studies on various nicotinic acid derivatives have demonstrated their ability to inhibit the corrosion of metals, particularly steel, in acidic media. The protective action is generally attributed to the presence of the nitrogen atom in the pyridine ring and the carboxyl group, which can act as active centers for adsorption on the metal surface. Similarly, compounds containing methoxyphenyl groups have also been investigated as corrosion inhibitors, with the ether oxygen and the phenyl ring contributing to their inhibitive properties.

However, without specific experimental data from electrochemical studies (such as potentiodynamic polarization and electrochemical impedance spectroscopy) or surface analysis techniques for this compound, any discussion of its efficacy and mechanism as a corrosion inhibitor would be purely speculative. Detailed research findings, including data tables on inhibition efficiency under various conditions, are necessary to scientifically establish its profile in this application.

Therefore, the section on "Corrosion Inhibition Studies" for this compound cannot be developed at this time due to the absence of dedicated research on this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Motifs for Biological Activity

The foundational structure for the biological activity of this class of compounds is the nicotinic acid scaffold. researchgate.netnih.gov This core consists of a pyridine (B92270) ring with a carboxylic acid group at the 3-position. This arrangement is crucial for a range of pharmacological effects, including anti-inflammatory, antioxidant, and lipid-modifying activities. chemistryjournal.netnih.govnih.gov

The addition of an aryl group at the 6-position of the nicotinic acid ring is a significant modification that modulates activity. chemistryjournal.net In the case of 6-(4-Methoxyphenyl)nicotinic acid, the key motifs are:

The Pyridine Ring: Acts as a central scaffold.

The Carboxylic Acid Group (at C3): A study on nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogues demonstrated that a negative charge at the 3-position of the pyridine ring is a critical determinant for binding affinity to its receptor. nih.gov This highlights the importance of the carboxylic acid group for molecular recognition.

The Phenyl Ring (at C6): Provides a large, aromatic surface that can engage in various interactions with biological targets.

The Methoxy (B1213986) Group (at C4 of the phenyl ring): This substituent fine-tunes the electronic and steric properties of the molecule.

Research into various 2-aryl nicotinic acid derivatives has shown their potential as analgesic and anti-inflammatory compounds, reinforcing the importance of this general structural arrangement. chemistryjournal.net

Influence of Substituent Nature and Position on Bioactivity Profiles

The type and placement of substituents on the core structure of 6-arylnicotinic acids are pivotal in defining their specific biological effects.

Effect of Methoxy Substituents on Activity

The methoxy group (-OCH₃) is a prevalent substituent in many medicinal compounds and its influence is multifaceted. nih.gov As an electron-donating group, it can significantly enhance the antioxidant properties of nicotinic acid derivatives. researchgate.netchemistryjournal.net Studies on various Schiff base derivatives of nicotinic acid have shown that compounds substituted with electron-donating moieties like methoxy and hydroxyl groups exhibit excellent antioxidant activity. researchgate.netchemistryjournal.net

However, the effect of a methoxy group is context-dependent. In a study of sulfonylpiperazine analogs as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), replacing an o-fluorophenyl group with a p-methoxyphenyl group resulted in a twofold decrease in potency for Hα4β2 nAChRs but a fourfold increase in potency for Hα3β4 nAChRs. nih.gov This demonstrates that the same substituent can have opposing effects on different receptor subtypes. Furthermore, research on colchicine (B1669291) analogues suggests that a methoxy group can act as a crucial anchor for binding to proteins like tubulin. csic.es The methoxy group can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the aryl ring dramatically influence bioactivity. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter a molecule's interaction with its target.

As mentioned, EDGs like methoxy (-OCH₃) and hydroxyl (-OH) groups have been linked to enhanced antioxidant activity in nicotinic acid derivatives. researchgate.net In contrast, studies on other classes of nicotinic compounds have shown that the presence of EWGs can be beneficial for other activities. For instance, research on 6-substituted nicotine (B1678760) derivatives revealed that as the electron-withdrawing nature of the substituent at the 6-position increased, so did the binding affinity for nAChRs. researchgate.net Similarly, another study found that compounds with strong electron-donating groups (like -OH and -OMe) had low herbicidal activity, whereas those with weak EDGs or various EWGs (like -F, -Cl, and -NO₂) showed promising results. nih.gov

This dichotomy underscores that the optimal electronic nature of a substituent is entirely dependent on the specific biological target and the desired pharmacological effect.

| Compound Class | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| Schiff Bases of Nicotinic Acid | Electron-Donating (e.g., -OCH₃, -OH) | Increased Antioxidant Activity | researchgate.netchemistryjournal.net |

| 6-Substituted Nicotine Derivatives | Electron-Withdrawing | Increased nAChR Binding Affinity | researchgate.net |

| Thieno[2,3-b]pyridine Derivatives | Electron-Withdrawing (-CN) | Essential for FOXM1 Inhibitory Activity | mdpi.com |

| Ketone-Isobenzofuranone Hybrids | Strong Electron-Donating (e.g., -OCH₃) | Low Herbicidal Activity | nih.gov |

| Ketone-Isobenzofuranone Hybrids | Electron-Withdrawing (e.g., -F, -Cl, -NO₂) | Promising Herbicidal Activity | nih.gov |

Impact of Lipophilicity on Pharmacological Outcomes

Lipophilicity, often quantified by the partition coefficient (logP) or the substituent hydrophobicity constant (π), is a critical parameter in pharmacology, affecting absorption, distribution, metabolism, and excretion (ADME) as well as target binding.

| Substituent | Binding Affinity (Ki, nM) | Lipophilicity (π) | Electronic Parameter (σ) |

|---|---|---|---|

| -H | 1.26 | 0.00 | 0.00 |

| -CN | 29.0 | -0.57 | 0.66 |

| -CHO | 118 | -0.65 | 0.42 |

| -OH | 1072 | -0.67 | -0.37 |

| -COOH | >10,000 | -0.32 | 0.45 |

Data adapted from a study on 6-substituted nicotine derivatives, illustrating the correlation between binding affinity and physicochemical parameters. researchgate.net

Conformational Flexibility and Its Implications for Biological Interactions

The three-dimensional shape of a molecule, or its conformation, is crucial for its ability to fit into the binding site of a biological target. This compound possesses significant conformational flexibility due to the rotatable single bond between the pyridine and phenyl rings.

For this compound, the molecule's ability to adopt a specific low-energy conformation where the carboxylic acid and the methoxy-phenyl group are optimally positioned will be a determining factor in its biological interactions. Theoretical calculations and experimental analysis of related structures, such as dioxaphosphorinanes, show that heterocyclic rings often adopt flattened chair conformations, which can influence the orientation of substituents and their subsequent biological activity. researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 6-(4-Methoxyphenyl)nicotinic acid, DFT studies can predict optimized geometry, vibrational frequencies, and various electronic properties. Studies on related nicotinic acid derivatives and compounds containing a methoxyphenyl group have demonstrated the utility of DFT in understanding their structural and electronic characteristics. For instance, DFT calculations on similar heterocyclic compounds have been used to determine bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This is particularly important for understanding a molecule's response to light, including its absorption and emission properties. For aromatic compounds like this compound, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectra. Analysis of structurally related molecules using TD-DFT has revealed that electronic transitions, such as π → π* and n → π* transitions, are responsible for their absorption characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For analogous aromatic acids, the HOMO is often located on the electron-rich phenyl ring, while the LUMO is distributed over the electron-deficient pyridine (B92270) ring.

Table 1: Frontier Molecular Orbital Data for a Structurally Similar Compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Note: This data is for a representative compound with structural similarities to this compound and is for illustrative purposes.

Evaluation of Electronegativity and Dipole Moments

Table 2: Calculated Electronic Properties for a Structurally Similar Compound (Illustrative)

| Property | Value |

| Electronegativity (χ) | 4.20 eV |

| Dipole Moment (μ) | 3.5 D |

Note: This data is for a representative compound with structural similarities to this compound and is for illustrative purposes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a molecule might interact with a biological target, such as a protein receptor.

Prediction of Ligand-Receptor Interactions

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations can identify potential binding sites on various enzymes or receptors. Studies on other nicotinic acid derivatives have shown that the carboxylic acid group can form key hydrogen bond interactions with amino acid residues in the active site of a receptor, while the phenyl ring can engage in hydrophobic or π-π stacking interactions. researchgate.net These interactions are critical for the biological activity of the molecule. Molecular dynamics simulations can further be used to study the stability of the predicted ligand-receptor complex over time.

Identification of Binding Sites and Modes

Molecular docking studies on nicotinic acid derivatives have been instrumental in elucidating their interactions with various biological targets. For instance, research on novel nicotinic acid derivatives has utilized molecular docking to understand their binding modes within the active sites of enzymes like tyrosyl-tRNA synthetase and nitroreductase. mdpi.com In these studies, the nicotinic acid moiety often participates in crucial hydrogen bonding and hydrophobic interactions.

While specific docking studies on this compound are not extensively documented in publicly available literature, inferences can be drawn from related structures. For example, in the context of the nicotinic acid receptor (GPR109A), the carboxylate group of nicotinic acid is known to form key interactions with positively charged residues in the binding pocket. nih.gov For this compound, it is hypothesized that the molecule orients itself within a receptor's binding site to maximize favorable interactions. The methoxyphenyl group likely engages with hydrophobic pockets, while the nicotinic acid core forms hydrogen bonds and electrostatic interactions. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. mdpi.comnih.gov Docking studies on similar compounds, such as those with a pyrazole (B372694) scaffold attached to a methoxyphenyl group, have shown that the methoxy (B1213986) group can form hydrogen bonds with amino acid residues like methionine and leucine. researchgate.net

| Interactive Element | Description |

| Binding Site Interactions | Explore a 3D model illustrating the potential binding interactions of this compound within a receptor active site, based on data from analogous compounds. |

Mechanistic Insights from Molecular Modeling

Molecular modeling provides critical insights into the mechanisms of action of nicotinic acid derivatives. For example, nicotinic acid itself is known to exert anti-inflammatory effects by activating the GPR109A receptor, which in turn inhibits the Akt/mTOR signaling pathway. nih.gov This mechanism is crucial for its therapeutic effects. The binding of a nicotinic acid agonist to GPR109A can lead to a reduction in the production of inflammatory cytokines. nih.gov

Computational studies on related methoxy-containing compounds have further elucidated the role of specific functional groups in their biological activity. The methoxy group can influence the electronic properties of the molecule, affecting its ability to interact with biological targets. nih.gov In the case of this compound, the methoxy group on the phenyl ring likely plays a significant role in its pharmacokinetic and pharmacodynamic profile. Molecular dynamics simulations of similar compounds have revealed how such substitutions can alter the conformation and dynamics of the molecule, influencing its interaction with receptors and enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For nicotinic acid derivatives, QSAR studies have been employed to design more potent and selective agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Computational Studies in Materials Science (e.g., Corrosion Inhibition Mechanisms)

Computational chemistry, particularly Density Functional Theory (DFT), has been extensively used to study the mechanism of corrosion inhibition by organic molecules, including nicotinic acid derivatives. researchgate.neteurjchem.comresearchgate.net These studies calculate various quantum chemical parameters to predict the inhibition efficiency and understand the adsorption behavior of the inhibitor on a metal surface.

For this compound, it is expected to function as an effective corrosion inhibitor due to the presence of multiple active centers, including the nitrogen and oxygen atoms and the aromatic rings. These centers can donate electrons to the vacant d-orbitals of the metal, forming a protective adsorbed layer. The methoxyphenyl group can enhance the electron-donating ability of the molecule, thereby improving its inhibition efficiency.

Quantum chemical calculations on similar pyridine derivatives have shown that a higher value for the energy of the Highest Occupied Molecular Orbital (E_HOMO) and a lower value for the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) are associated with greater inhibition efficiency. eurjchem.comresearchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is another important parameter, with a smaller gap indicating higher reactivity and better inhibition. The electrostatic potential (ESP) maps from these calculations can identify the regions of the molecule most likely to interact with the metal surface, which are typically the heteroatoms. eurjchem.comresearchgate.net

| Quantum Chemical Parameter | Significance in Corrosion Inhibition | Predicted Trend for this compound |

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition. | High |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability of the molecule to accept electrons. Lower values suggest better inhibition. | Low |

| ΔE (Energy Gap) | A smaller energy gap implies higher reactivity and better inhibition efficiency. | Small |

| Dipole Moment (μ) | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. | High |

| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. | Moderate to High |

| Global Hardness (η) | A lower hardness value indicates a more reactive molecule and a better inhibitor. | Low |

Studies on nicotinic acid and its derivatives have confirmed their adsorption on metal surfaces through both physical (electrostatic) and chemical interactions, following the Langmuir adsorption model. researchgate.netdntb.gov.ua The presence of the methoxyphenyl group in this compound would likely enhance the surface coverage and the formation of a stable protective film.

Potential Research Applications and Future Research Directions

Development of Novel Therapeutic Agents

The unique structural features of 6-(4-Methoxyphenyl)nicotinic acid and its derivatives make them promising candidates for the development of novel drugs to address a variety of medical needs.

Advanced Anticancer Chemotherapeutics

Derivatives of nicotinic acid are being explored for their potential as anticancer agents. One area of focus is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. By blocking this receptor, these compounds can potentially cut off the blood supply to tumors, thereby inhibiting their growth and spread.

In a study focused on developing new cytotoxic agents, a series of nicotinic acid-based compounds were synthesized and evaluated for their anticancer activity. Among them, a specific derivative, compound 5c, demonstrated significant cytotoxic potential against human colon cancer (HCT-15) and prostate cancer (PC-3) cell lines. nih.gov Notably, this compound exhibited higher cytotoxic potential and selectivity against the HCT-15 cell line when compared to the established anticancer drug sorafenib. nih.gov Further investigations suggested that this compound possesses dual cytotoxic and antioxidant activities. nih.gov Molecular docking studies indicated that it binds to the VEGFR-2 pocket in a manner similar to sorafenib, providing a rationale for its observed anticancer effects. nih.gov

| Compound | Target Cell Line | Activity Compared to Standard Drug | Mechanism of Action |

| Nicotinic acid derivative (5c) | HCT-15 (Colon Cancer) | Higher cytotoxic potential and selectivity than sorafenib | Dual cytotoxic and antioxidant activities; VEGFR-2 inhibition |

| Nicotinic acid derivative (5c) | PC-3 (Prostate Cancer) | Higher cytotoxic potential than doxorubicin | VEGFR-2 inhibition |

New Antimicrobial and Antitubercular Agents

The search for new antimicrobial and antitubercular drugs is a global health priority due to the rise of drug-resistant pathogens. Acylhydrazones and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have shown promise in this area. These classes of compounds have a documented broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial effects. nih.gov

Research has shown that while nicotinic acid itself may not have direct antibacterial effects, it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus. nih.gov This has spurred the synthesis and evaluation of various nicotinic acid derivatives. For instance, certain acylhydrazone derivatives have demonstrated significant antimicrobial activity. nih.gov One particular compound showed high activity against the MRSA strain of Staphylococcus aureus. nih.gov Subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives has also yielded compounds with potent antimicrobial properties against a range of bacterial strains. nih.gov

In the context of tuberculosis, nicotinamide (B372718), a related compound, has been shown to limit the replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages, suggesting a host-directed therapeutic approach. nih.gov

Anti-inflammatory and Analgesic Compounds

Nicotinic acid is known to possess anti-inflammatory properties, which are mediated through the GPR109A receptor expressed on immune cells like monocytes and macrophages. nih.govnih.gov This has led to investigations into its potential for treating inflammatory conditions beyond its traditional use in managing dyslipidemia. nih.gov

Studies have demonstrated that nicotinic acid can reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6, and monocyte chemoattractant protein-1 in activated human monocytes. nih.govnih.gov This anti-inflammatory effect is independent of prostaglandin (B15479496) pathways. nih.govnih.gov The mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Furthermore, nicotinic acid has been shown to inhibit the progression of atherosclerosis in mouse models through its action on immune cells, an effect independent of its lipid-lowering properties. nih.gov Research into the analgesic effects of nicotinic acid derivatives is also an emerging area of interest.

Vasorelaxant and Antioxidant Pharmaceuticals

The vasorelaxant properties of nicotinic acid and its derivatives have been recognized for some time. nih.gov This effect is primarily mediated through the production of nitric oxide (NO) and prostacyclin by the endothelium. nih.gov Research into thionicotinic acid derivatives has revealed potent vasorelaxant and antioxidant activities. nih.gov

One particular thionicotinic acid analog demonstrated immediate and potent vasorelaxation at nanomolar concentrations. nih.gov This compound also exhibited significant antioxidant properties in laboratory assays. nih.gov Molecular modeling studies have suggested a correlation between the vasorelaxant and antioxidant activities of these compounds and their molecular properties, such as the HOMO-LUMO energy gap and dipole moment. nih.gov These findings highlight the potential for developing novel cardiovascular drugs based on the nicotinic acid scaffold.

Design of Fluorescent Probes and Sensors

The structural framework of this compound can be adapted for the development of fluorescent probes and sensors. The inherent fluorescence of some of its derivatives, or the ability to incorporate fluorophores into the molecular structure, makes them suitable for detecting and quantifying specific biological molecules or ions.

For example, phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes, which share structural similarities, have been investigated for their luminescent properties and their potential as sensors. nih.gov The design of such probes can be tailored to enhance selectivity and sensitivity for particular analytes, opening up possibilities for their use in diagnostic and research applications.

Rational Design of Ligands for Specific Biological Targets

The this compound scaffold is a valuable starting point for the rational design of ligands that can specifically bind to and modulate the activity of various biological targets. The methoxyphenyl group and other substituents on the nicotinic acid ring can be systematically modified to optimize binding affinity and selectivity for a target of interest.

A notable example of this approach is the development of Apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. nih.gov The discovery process involved modifying a lead compound to create a novel bicyclic tetrahydropyrazolopyridinone scaffold, which incorporated a p-methoxyphenyl group. nih.gov This modification was crucial for retaining high binding affinity to factor Xa and achieving good oral bioavailability. nih.gov This successful example underscores the potential of using the this compound motif as a key building block in the design of new and effective drugs.

Exploration of this compound and Derivatives as Versatile Intermediates for Complex Molecule Synthesis

The structural framework of this compound, featuring a substituted pyridine (B92270) ring coupled with a methoxyphenyl group, presents a valuable starting point for the synthesis of more complex molecular architectures. Nicotinic acid and its derivatives are well-established building blocks in organic synthesis due to the reactivity of the pyridine ring and the carboxylic acid functional group. nih.gov These moieties allow for a variety of chemical transformations, making them ideal intermediates in the construction of diverse chemical libraries for drug discovery.

The carboxylic acid group can be readily converted into esters, amides, and other functionalities, enabling the exploration of structure-activity relationships. For instance, the synthesis of novel nicotinic acid derivatives as potential anti-inflammatory agents has been demonstrated, showcasing the conversion of the carboxylic acid to various amide derivatives. nih.gov While this study did not specifically use the 6-(4-methoxyphenyl) substituent, the synthetic principles are directly applicable.

Furthermore, the pyridine ring can undergo various coupling reactions, such as Suzuki or Stille cross-coupling, to introduce additional substituents and increase molecular complexity. The presence of the 4-methoxyphenyl (B3050149) group at the 6-position already provides a significant lipophilic and electronically distinct region on the molecule. This inherent functionality can be leveraged in the design of compounds targeting specific biological receptors. An example of a complex molecule containing a p-methoxyphenyl group is Apixaban, a potent factor Xa inhibitor, though its synthesis does not directly start from this compound. nih.gov The utility of this type of scaffold is evident in the development of such therapeutic agents.

The versatility of nicotinic acid derivatives as synthetic intermediates is further highlighted by their use in creating compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and insecticidal properties. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Methyl, ethyl, or other alkyl esters |

| Amidation | Primary, secondary, or tertiary amides | |

| Reduction | (6-(4-Methoxyphenyl)pyridin-3-yl)methanol | |

| Curtius/Lossen/Hoffman Rearrangement | 3-Amino-6-(4-methoxyphenyl)pyridine | |

| Pyridine Ring | Cross-Coupling (e.g., Suzuki) | Introduction of aryl or alkyl groups at other positions |

| N-Oxidation | Pyridine N-oxides with altered electronic properties |

Investigation of In Vivo Pharmacological Profiles and Preclinical Development Prospects

While specific in vivo pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives has shown significant promise in preclinical studies across various therapeutic areas. Nicotinic acid itself is a well-known therapeutic agent. imcwc.com

Derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory agents. nih.gov In one study, certain nicotinic acid derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced arthritis model in rats, with some compounds showing a gastric safety profile superior to that of established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These findings suggest that the nicotinic acid scaffold can be modified to produce compounds with favorable in vivo properties.

Furthermore, derivatives of nicotine (B1678760), which also contains a pyridine ring, have been extensively studied for their effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Agonists of the α7 nAChR, for example, have shown cognition-enhancing properties in preclinical models, indicating potential applications in neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Given the structural similarity, it is plausible that derivatives of this compound could be designed to interact with nAChRs or other CNS targets. A clinical trial is currently investigating the use of nicotinic acid for the treatment of Alzheimer's disease. clinicaltrials.gov

The preclinical development prospects for novel this compound derivatives would involve a systematic evaluation of their pharmacokinetic and pharmacodynamic properties. This would include studies on absorption, distribution, metabolism, and excretion (ADME), as well as efficacy studies in relevant animal models of disease.

Advanced Computational Approaches for Predictive Modeling and Drug Design

Advanced computational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds. mdpi.com These methods can significantly streamline the drug development process by prioritizing the synthesis of compounds with the highest probability of success.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For nicotinic acid derivatives, QSAR models have been developed to understand the structural requirements for various biological activities. researchgate.netdntb.gov.ua For instance, a QSAR study on 6-substituted nicotine derivatives revealed that a combination of lipophilicity (π) and the volume of the substituent at the 6-position could account for the affinity to nicotinic acetylcholine receptors. researchgate.net Such models can be used to predict the activity of new derivatives of this compound before they are synthesized.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a target receptor. nih.gov This can provide insights into the binding mode and the key interactions between the ligand and the protein. For example, molecular docking studies have been used to understand the binding of nicotinic acid derivatives to the COX-2 enzyme in the context of anti-inflammatory drug design. nih.gov Similar studies could be performed with this compound and its derivatives against a variety of biological targets to guide the design of more potent and selective ligands.

The integration of these computational approaches allows for the creation of predictive models that can assess the drug-likeness and potential bioactivity of virtual libraries of compounds derived from the this compound scaffold. This in silico screening process helps to focus synthetic efforts on the most promising candidates, thereby saving time and resources in the drug discovery pipeline.

Table 2: Key Computational Parameters in Drug Design

| Parameter | Description | Relevance to this compound Derivatives |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., lipophilicity, electronic properties, size, shape). | Used in QSAR models to predict biological activity. nih.gov |

| Binding Affinity | The strength of the interaction between a ligand and its target receptor. | Predicted using molecular docking to identify potent binders. |

| ADME Properties | Absorption, Distribution, Metabolism, and Excretion; key pharmacokinetic parameters. | Can be predicted using computational models to assess drug-likeness. |

| 3D-QSAR | A QSAR method that considers the three-dimensional properties of molecules. | Provides a more detailed understanding of structure-activity relationships. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Methoxyphenyl)nicotinic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

-

Synthesis Strategy : Use pyridyl-3-oxazoline intermediates derived from nicotinic acid. Introduce the 4-methoxyphenyl group via aryl lithium reagents (e.g., phenyllithium) to form 1,4-dihydropyridine-3-oxazoline, followed by air oxidation to stabilize the pyridine ring .

-

Optimization : Control reaction temperature (e.g., -78°C for organolithium addition) and use inert atmospheres (argon/nitrogen) to prevent side reactions. Post-oxidation, acidic deprotection (e.g., HCl/MeOH) yields the final product.

-

Yield Improvement : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (1.2–1.5 equiv. of aryl lithium reagent).

- Data Table :